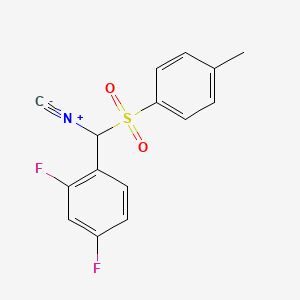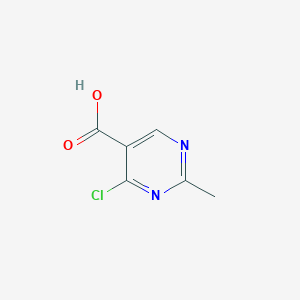
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene
概要
説明
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene, also known as DFTB or N-Isocyanotosyl-2,4-difluoroaniline, is a versatile compound. It has a CAS Number of 660431-66-3 and a linear formula of C15H11F2NO2S .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is represented by the formula C15H11F2NO2S . This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .科学的研究の応用
Benzene Exposure and Hematotoxicity
- Studies have identified benzene as a ubiquitous environmental pollutant and industrial chemical linked to leukemia and other blood disorders. Benzene exposure has been associated with promoter methylation of key genes like ERCC3, which plays a role in nucleotide excision repair, indicating a potential mechanism for benzene-induced hematotoxicity (Zheng et al., 2017).
Isocyanates and Occupational Health Risks
- Isocyanates, common in various industries for products like spray paints and adhesives, are known for their potential to cause industrial asthma and other respiratory issues. The study on isocyanates exposure in the motor vehicle repair (MVR) industry highlights the occupational health risks and the importance of monitoring exposure levels (Hu et al., 2017).
Methylation and Benzene Exposure
- The role of methylation in the promoter regions of genes like ERCC3 and CSF3R has been studied in the context of benzene exposure. These epigenetic modifications are significant as they may contribute to benzene's toxicological effects, including reduced neutrophil count and potential hematotoxicity (Xing et al., 2013; Ren et al., 2020).
Exposure to Isocyanates in Polyurethane Manufacture
- In polyurethane manufacture, exposure to compounds like 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates has been a concern. Biological monitoring for these compounds, including methylene bisphenyl isocyanate (MDI), is crucial for understanding occupational exposure risks and ensuring worker safety (Keen et al., 2012).
Biomonitoring for Benzene Exposure
- Biomonitoring approaches, such as measuring urinary biomarkers like S-phenylmercapturic acid and trans,trans-muconic acid, have been developed to assess benzene exposure in occupational settings. Such biomarkers are crucial for understanding the exposure levels and potential health risks associated with benzene, a known carcinogen (Bollati et al., 2007).
作用機序
The mechanism of action for 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is not specified in the search results. Its applications could vary depending on the context in which it is used.
特性
IUPAC Name |
2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULOFCZKOQFMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623656 | |
| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | |
CAS RN |
660431-66-3 | |
| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)







![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)
